molecular formula C12H18ClNO2 B1294283 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride CAS No. 2125-49-7

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride

Cat. No. B1294283
CAS RN: 2125-49-7
M. Wt: 243.73 g/mol
InChI Key: WWMSOMMTYFMTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride" is a derivative of propanone with a dimethylamino group and a methoxyphenyl group attached to the molecule. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar compounds, which can be used to infer some of the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can yield a variety of products depending on the substrates and reaction conditions. For instance, the three-component reactions of 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates can lead to the formation of polysubstituted derivatives such as tetrahydro-4H-1,4-ethanoquinolizines and pyran dicarboxylates . Similarly, the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones involves the reaction of chloromethylated precursors with alcohols in the presence of sodium hydrogen carbonate . These methods suggest that the synthesis of "3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride" could potentially be achieved through analogous multi-component reactions or through the modification of hydroxyphenyl propanones.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride" can be elucidated using spectroscopic methods such as IR, UV, 1H-NMR, and 13C-NMR . These techniques provide information about the functional groups present and the overall framework of the molecule. The presence of the dimethylamino and methoxyphenyl groups would be expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of compounds containing the dimethylamino and hydroxyphenyl groups can be quite diverse. For example, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one shows unusual behavior when reacting with various phosphorus reagents, leading to the formation of different phosphorus-containing heterocycles such as phosphonochromones, phosphonopyrones, and oxathiaphosphinines . This suggests that "3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride" may also exhibit interesting reactivity with phosphorus reagents, potentially leading to novel phosphorus-containing derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride" can be inferred from their molecular structure. The presence of the dimethylamino group is likely to impart basic properties to the compound, while the methoxy group may influence its solubility in organic solvents. The antimicrobial and antioxidant activities of similar compounds have been evaluated, showing activity against human pathogens and free radicals, although these activities were found to be lower compared to certain beta blockers . This information could be relevant for assessing the potential applications of "3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride" in medicinal chemistry.

Scientific Research Applications

1. Clinical Evaluation in Cardiovascular Applications

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride has been evaluated clinically for its potential as a coronary vasodilator. It was studied in patients with angina pectoris, though no significant change in either the consumption of trinitrin or in exercise tolerance tests followed the administration of the drug (Sandler, 1960).

2. Application in Synthetic Chemistry

This compound has been used as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. It has shown reactivity with different chemicals, leading to the production of various derivatives useful in synthetic chemistry (Roman, 2013).

3. Vasodilator Action and Pharmacological Properties

Research on a derivative of this compound indicated strong coronary vasodilator activity. The vasodilator action on the coronary as well as femoral artery was found to be stereospecific for the d-cis-isomer of the compound. This suggests that these derivatives can exert effects by acting directly on blood vessels (Nagao et al., 1972).

4. Nonpeptidic Agonist of the Urotensin-II Receptor

It has been identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant in pharmacological research, offering a new avenue for drug development and research tools (Croston et al., 2002).

5. Nonlinear Optical Properties for Optical Device Applications

This compound has been investigated for its third-order nonlinear optical properties using a z-scan technique. It demonstrated potential as a candidate for optical device applications such as optical limiters, showcasing a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity (Rahulan et al., 2014).

6. Evaluation Against Murine Leukemia

It was evaluated for its activity against P388 cells in vitro. However, its in vivo examination showed little activity against P388 lymphocytic leukemia in mice, leading to insights into the degradation pathways of acrylophenones and bis-Mannich bases in vivo (Dimmock et al., 1987).

properties

IUPAC Name

3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMSOMMTYFMTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966941
Record name 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride

CAS RN

2125-49-7, 5250-02-2
Record name 1-Propanone, 3-(dimethylamino)-1-(4-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2125-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiophenone, 3-(dimethylamino)-4'-methoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiophenone, 3-(dimethylamino)-4'-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2125-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride

Citations

For This Compound
2
Citations
DD Bautista, RM Chávez Santos, MT Ramírez Apán… - …, 2023 - thieme-connect.com
Herein we present a facile four-step synthetic method for the synthesis of novel 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones as cytotoxic agents. The key step was the use of …
Number of citations: 0 www.thieme-connect.com
F Lehmann, Å Pilotti, K Luthman - Molecular diversity, 2003 - Springer
A series of substituted acetophenones, paraformaldehyde, and symmetrical dialkylamines were used in microwave enhanced Mannich reactions. Appropriate reaction conditions in …
Number of citations: 61 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.